molecular formula C10H11NO2 B3235763 Methyl 1-(pyridin-3-yl)cyclopropanecarboxylate CAS No. 1354940-85-4

Methyl 1-(pyridin-3-yl)cyclopropanecarboxylate

Cat. No. B3235763
CAS RN: 1354940-85-4
M. Wt: 177.20 g/mol
InChI Key: IXGCYJWJMZNBCJ-UHFFFAOYSA-N
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Description

Methyl 1-(pyridin-3-yl)cyclopropanecarboxylate, also known as MPPC, is a chemical compound with a molecular formula of C12H12N2O2. It is a cyclopropane carboxylic acid ester that is commonly used in scientific research due to its unique properties. MPPC has been found to have various biochemical and physiological effects, making it an important tool in laboratory experiments.

Mechanism of Action

The mechanism of action of Methyl 1-(pyridin-3-yl)cyclopropanecarboxylate involves its binding to the nicotinic acetylcholine receptor. This binding causes a conformational change in the receptor, which leads to the opening of an ion channel. The opening of the ion channel allows for the influx of positively charged ions, which results in the depolarization of the cell membrane. This depolarization leads to the transmission of nerve impulses.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to enhance the release of neurotransmitters, including acetylcholine and dopamine. This compound has also been found to increase the activity of the enzyme adenylate cyclase, which is involved in the production of cyclic AMP (cAMP). cAMP is a second messenger molecule that is involved in various physiological processes, including the regulation of gene expression.

Advantages and Limitations for Lab Experiments

Methyl 1-(pyridin-3-yl)cyclopropanecarboxylate has several advantages in laboratory experiments. It is a potent ligand that has high affinity and selectivity for the nicotinic acetylcholine receptor. It is also stable and easy to handle. However, this compound has some limitations. It has a short half-life, which means that it needs to be administered frequently in experiments. It is also relatively expensive, which can limit its use in large-scale experiments.

Future Directions

There are several future directions for the use of Methyl 1-(pyridin-3-yl)cyclopropanecarboxylate in scientific research. One direction is the study of its effects on other GPCRs. Another direction is the development of new analogs of this compound that have improved properties, such as longer half-life and higher potency. Additionally, the use of this compound in the study of neurological disorders, such as Alzheimer's disease and Parkinson's disease, is an area of active research.
Conclusion
This compound is a chemical compound that has various scientific research applications. Its unique properties make it an important tool in laboratory experiments. This compound has been found to have various biochemical and physiological effects, and its mechanism of action involves its binding to the nicotinic acetylcholine receptor. While this compound has some limitations, there are several future directions for its use in scientific research.

Scientific Research Applications

Methyl 1-(pyridin-3-yl)cyclopropanecarboxylate has been found to have various scientific research applications. It is commonly used as a ligand in the study of G protein-coupled receptors (GPCRs). GPCRs are a family of proteins that are involved in various physiological processes, including vision, smell, and taste. This compound has been found to bind to the GPCR known as the nicotinic acetylcholine receptor, which is involved in the transmission of nerve impulses.

properties

IUPAC Name

methyl 1-pyridin-3-ylcyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-13-9(12)10(4-5-10)8-3-2-6-11-7-8/h2-3,6-7H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXGCYJWJMZNBCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC1)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00741562
Record name Methyl 1-(pyridin-3-yl)cyclopropane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00741562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1354940-85-4
Record name Cyclopropanecarboxylic acid, 1-(3-pyridinyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354940-85-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1-(pyridin-3-yl)cyclopropane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00741562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a cooled (−78° C.) solution of LDA (2.0M, 272 mL) in 500 mL anhydrous THF and 200 ml HMPA (dried with molecular sieves) was added gradually a solution of ethyl 3-pyridylacetate 7-1 (75.0 g, 454 mmol) in 50 mL THF. The mixture was stirred for 50 min at −78° C. and treated with neat 1,2-dibromoethane (117 mL, 1363 mmol) in one portion. The reaction mixture was stirred overnight while being allowed to warm to room temperature. The reaction mixture was quenched with saturated NH4Cl and extracted three times with EtOAc. The combined organic layers were washed three times with H2O and then brine. After solvent removal, the residue was purified using silica gel chromatography (100% hexanes to EtOAc/hexane=7/3) to obtain the desired product 7-2 as an oil.
Name
Quantity
272 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
75 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
117 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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